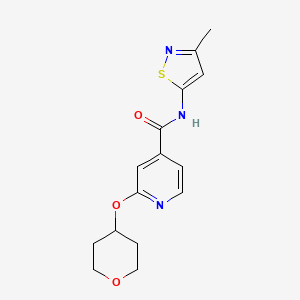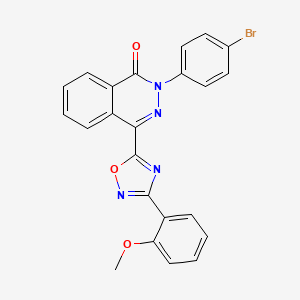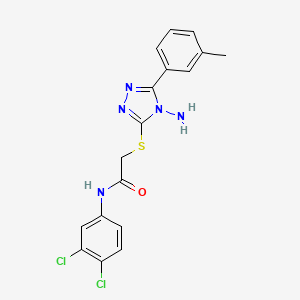
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as MI-T-23, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. MI-T-23 is a member of the isothiazole family of compounds and has shown promising results in various studies.
Mechanism of Action
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also disrupts the cell cycle of cancer cells, leading to their death. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. It has also been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, there are some limitations to using N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions that could be pursued in the study of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of research could focus on optimizing the synthesis of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide to make it more efficient and cost-effective. Another area of research could focus on developing new derivatives of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide that have even greater selectivity and potency against cancer cells. Additionally, more research is needed to fully understand the mechanism of action of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its potential applications in the treatment of other diseases.
Synthesis Methods
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized through a multistep process that involves the reaction of isothiazole with isonicotinic acid, followed by the addition of tetrahydro-2H-pyran-4-ol and 3-methylisothiazol-5-amine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been widely studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including breast, lung, and prostate cancer. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been studied for its potential use in treating bacterial and fungal infections.
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-8-14(22-18-10)17-15(19)11-2-5-16-13(9-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJYKKUWUEHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)

![1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2925151.png)



![Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2925155.png)
![Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate](/img/structure/B2925160.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)

![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)